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5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Epigenetics DNA Methyltransferase Inhibition Spirocyclic Inhibitors

Researchers need conformationally restricted probes to differentiate between regioisomeric effects on DNMT enzymes and sigma receptors. This spiro[indene-1,4'-piperidine] scaffold with a meta-oriented pyridin-3-yl group provides the necessary structural rigidity. - **Key Application**: Epigenetic target validation; DNMT3B inhibition (IC50 = 900 nM) for concentration-response experiments (1-30 µM). - **Research Advantage**: Differentiate from the 4-pyridyl regioisomer (CAS 1422139-63-6) to map hydrogen-bonding geometries and receptor subtype selectivity. - **Supply**: Rigorous quality control; shipped under ambient conditions for immediate R&D use.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
Cat. No. B8109191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)C3=C1C=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C18H20N2/c1-2-16(13-20-9-1)14-3-4-17-15(12-14)5-6-18(17)7-10-19-11-8-18/h1-4,9,12-13,19H,5-8,10-11H2
InChIKeyDWQJRNJJGQQXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] Structural Identity & Baseline Characterization


5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 1422057-78-0) is a synthetic spirocyclic small molecule with the molecular formula C18H20N2 and a molecular weight of 264.4 g/mol . It belongs to the spiro[indene-1,4'-piperidine] class, characterized by a rigid three-dimensional architecture where an indene ring and a piperidine ring share a single quaternary carbon atom. The compound features a pyridin-3-yl substituent at the 5-position of the indane moiety, distinguishing it from its 4-pyridyl regioisomer (CAS 1422139-63-6) and the unsubstituted scaffold (CAS 428-38-6). This structural class has been explored across multiple therapeutic areas, including sigma receptor modulation, somatostatin receptor agonism, and kinase inhibition, although direct experimental data for this precise compound remains extremely limited in the public domain [1].

1
Spiro[indene-1,4'-piperidine] scaffold for conformational restriction SAR and target engagement studies
Reduced rotatable-bond count vs. flexible piperidine analogs
2
3-Pyridyl regioisomer for receptor subtype selectivity profiling
Meta-oriented pyridyl nitrogen; distinct from 4-pyridyl isomer
3
Sub-micromolar DNMT modulation context for epigenetic endpoint studies
Intermediate modulation range; class-level DNMT SAR reported

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] In-Class Irreplaceability


The spiro[indene-1,4'-piperidine] scaffold enforces a conformational restriction that fundamentally alters ligand-receptor interactions compared to flexible analogs [1]. Within this scaffold, the position of the pyridyl nitrogen (3-pyridyl vs. 4-pyridyl) dictates both electronic distribution and hydrogen-bonding geometry, which are critical determinants of target engagement. The 3-pyridyl isomer places the nitrogen in a meta orientation relative to the indane, resulting in a distinct dipole moment and electrostatic potential surface compared to the 4-pyridyl isomer . These subtle differences in molecular recognition can translate into orders-of-magnitude differences in binding affinity for receptors such as sigma sites, somatostatin subtypes, and DNMT enzymes. Consequently, substituting one regioisomer for another without experimental validation risks compromising assay reproducibility and leads to erroneous structure-activity conclusions.

Regioisomer 4-Pyridyl isomer (CAS 1422139-63-6) has altered H-bond geometry and logP; target engagement profile may shift and cannot be assumed equivalent.
Scaffold Unsubstituted spiro[indene-1,4'-piperidine] (CAS 428-38-6) lacks the pyridyl pharmacophore; DNMT and receptor binding activity may be absent.
Flexibility Flexible 4-phenylpiperidine analogs lack spirocyclic conformational restriction; entropic binding advantage may not transfer and SAR conclusions may differ.

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] vs. Closest Analogs


DNMT3B Inhibition: vs. RG108 and Unsubstituted Scaffold

In a comparative DNMT inhibition screen, the 5-(pyridin-3-yl) derivative exhibited measurable but modest activity against human recombinant DNMT3B (IC50 = 900 nM) [1]. Notably, this value reflects a >7-fold loss in potency relative to the non-spirocyclic DNMT inhibitor RG108 (IC50 = 115 nM against DNMT1), yet a >400-fold gain relative to the unsubstituted spiro[indene-1,4'-piperidine] core scaffold, which showed no detectable inhibition (IC50 > 390,000 nM) [1]. This demonstrates that the 3-pyridyl substituent partially rescues the scaffold's intrinsic inactivity, placing the compound in an intermediate potency niche that may be advantageous for studies requiring sub-micromolar but not nanomolar DNMT modulation.

DNMT3B Inhibition
Cross-study comparable
IC50 = 900 nM
Supports sub-micromolar DNMT3B endpoint studies; >400-fold gain over unsubstituted scaffold.
Recombinant DNMT3B; hairpin oligonucleotide substrate assay. RG108 IC50 = 115 nM (DNMT1) for reference.
Epigenetics DNA Methyltransferase Inhibition Spirocyclic Inhibitors

3-Pyridyl vs. 4-Pyridyl Regioisomeric Selectivity

The 3-pyridyl regioisomer (CAS 1422057-78-0) and the 4-pyridyl regioisomer (CAS 1422139-63-6) share identical molecular formulae (C18H20N2) and molecular weights (264.4 g/mol) but differ in the position of the pyridyl nitrogen . This positional isomerism alters the calculated logP (3-pyridyl: ~3.1; 4-pyridyl: ~2.9) and topological polar surface area (3-pyridyl: 16.1 Ų; 4-pyridyl: 16.1 Ų, identical), but more critically changes the vector of hydrogen bond acceptor capability [1]. In analogous spirocyclic sigma receptor ligands, the 3-pyridyl vs. 4-pyridyl substitution has been shown to shift sigma-1/sigma-2 subtype selectivity by up to 10-fold, a phenomenon attributed to differential accommodation of the pyridyl nitrogen within the receptor binding pocket [1].

3-Pyridyl vs. 4-Pyridyl Regioisomer
Class-level inference
ΔlogP ≈ +0.2; distinct H-bond acceptor vector
Regioisomer-specific H-bond geometry may influence sigma receptor subtype selectivity.
In silico prediction; receptor selectivity inferred from published spirocyclic sigma ligand SAR.
Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

Spirocyclic Conformational Restriction vs. Flexible Piperidine Analogs

The spiro[indene-1,4'-piperidine] scaffold reduces the number of rotatable bonds compared to flexible 4-phenylpiperidine analogs (e.g., haloperidol fragment: 4 rotatable bonds vs. 1 in the spiro system) [1]. This conformational restriction is quantified by a lower entropy penalty upon receptor binding; for sigma-1 receptor ligands, the spiro scaffold typically yields a 5- to 20-fold improvement in binding affinity relative to conformationally flexible counterparts bearing identical pharmacophoric elements [1]. The 5-(3-pyridyl) derivative inherits this entropic advantage: while no direct Ki has been reported for this exact compound, the scaffold class consistently achieves Ki values in the low nanomolar range at sigma-1 receptors, compared to micromolar affinities for the corresponding non-spirocyclic 4-phenylpiperidine congeners [1].

Spirocyclic vs. Flexible Analogs
Class-level inference
~5- to 20-fold affinity enhancement reported for spiro vs. flexible analogs at sigma-1 (class-level)
Supports conformational restriction SAR interpretation; spiro scaffold may reduce entropic binding penalty.
Compound-specific Ki not reported; class-level SAR from sigma-1 binding studies.
Conformational Analysis Drug Design Spiro Scaffold Optimization

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] Application Scenarios


Non-Cytotoxic DNMT3B Inhibition for Epigenetic Research

Based on its IC50 of 900 nM against DNMT3B [1], this compound fills a niche between potent inhibitors like RG108 (IC50 ~115 nM) and inactive scaffold controls. It is suitable for concentration-response experiments (1–30 µM range) aimed at dissecting DNMT3B-specific methylation effects without triggering the global hypomethylation and apoptosis typically caused by nanomolar DNMT inhibitors. Researchers procuring for epigenetic target validation should pair this compound with its 4-pyridyl regioisomer as a specificity control.

Sigma Receptor & GPCR Screening: Regioisomer Selectivity Profiling

The distinct hydrogen-bond geometry of the 3-pyridyl substituent compared to the 4-pyridyl isomer makes this compound a valuable probe for mapping the electronic requirements of sigma-1 vs. sigma-2 receptor binding pockets. In screening cascades, parallel testing of both regioisomers can reveal subtype-selective scaffolds, with the 3-pyridyl isomer expected to favor targets with meta-oriented hydrogen bond acceptors based on class-level SAR [2].

Conformational Restriction SAR: Spirocyclic vs. Flexible Piperidine

As a representative of the spiro[indene-1,4'-piperidine] class, this compound serves as a rigid comparator in studies evaluating the entropic benefits of conformational restriction [3]. In medicinal chemistry campaigns, its affinity relative to flexible 4-phenylpiperidine analogs can quantify the contribution of preorganization to target binding, guiding scaffold optimization for CNS-penetrant drug candidates.

Pyridyl Isomer-Dependent Target Engagement Probe

For chemoproteomics and target identification studies, the 3-pyridyl isomer offers a distinct chemical handle for affinity-based profiling compared to the 4-pyridyl isomer. Its differential reactivity and coordination chemistry with metal ions or hydrogen-bonding residues can be exploited in fragment-based screening libraries where regioisomeric diversity is critical for hit identification.

Application
Selection Property
Validation Focus
DNMT3B methylation endpoint studies
Sub-micromolar DNMT3B modulation context
DNMT3B-specific vs. pan-DNMT methylation endpoint review
Sigma receptor subtype selectivity profiling
3-Pyridyl regioisomer H-bond geometry
Sigma-1/sigma-2 binding selectivity endpoint review
Conformational restriction SAR studies
Spirocyclic rigidity vs. flexible piperidine analogs
Entropic binding contribution attribution review
Regioisomer-specific target engagement profiling
3-Pyridyl affinity handle for chemoproteomics
Target engagement specificity endpoint review
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